
2-Propenoic acid, 3-(6-bromo-1H-indol-3-yl)-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position of the indole ring and a propenoic acid methyl ester group at the 3rd position, making it a valuable molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Formation of Propenoic Acid Derivative: The brominated indole is then reacted with an appropriate aldehyde under basic conditions to form the propenoic acid derivative.
Esterification: Finally, the propenoic acid derivative is esterified using methanol and an acid catalyst like sulfuric acid to yield (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the propenoic acid methyl ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoindole: Lacks the propenoic acid methyl ester group.
Indole-3-acetic acid: Contains a carboxylic acid group instead of the propenoic acid methyl ester group.
6-Bromoindole-3-carboxaldehyde: Contains an aldehyde group instead of the propenoic acid methyl ester group.
Uniqueness
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester is unique due to the presence of both the bromine atom at the 6th position and the propenoic acid methyl ester group at the 3rd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
134419-23-1 |
|---|---|
Formule moléculaire |
C12H10BrNO2 |
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
methyl (E)-3-(6-bromo-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h2-7,14H,1H3/b5-2+ |
Clé InChI |
KXOFEQMCIBBYME-GORDUTHDSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CNC2=C1C=CC(=C2)Br |
SMILES canonique |
COC(=O)C=CC1=CNC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


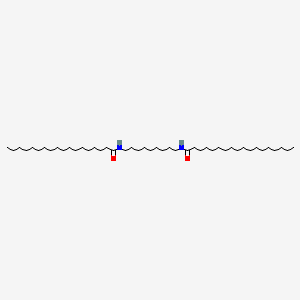

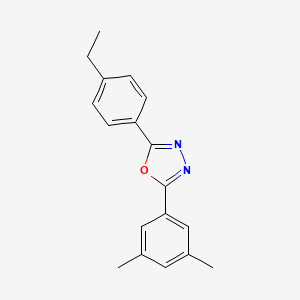
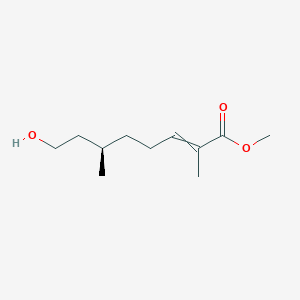
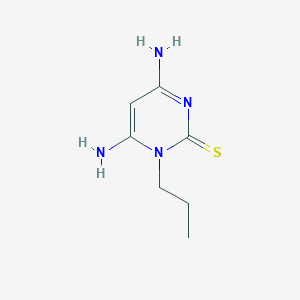
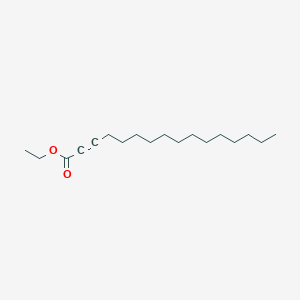
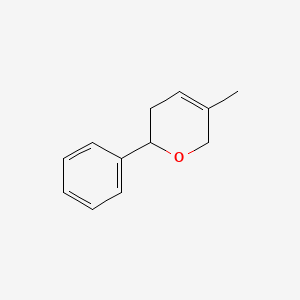
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)

![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

